5-Amino-2-cyclopropylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-cyclopropylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMOZPMJXGJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552271-08-5 | |
| Record name | 5-amino-2-cyclopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Amino 2 Cyclopropylbenzonitrile and Analogues
Strategic Approaches to the Benzonitrile (B105546) Core Functionalization
The functionalization of the benzonitrile core is central to the synthesis. The order in which the cyclopropyl (B3062369) and amino groups are introduced or unmasked is a key strategic consideration, influencing the choice of starting materials and reaction pathways.
Precursor Selection and Chemical Transformations
The selection of an appropriate precursor is dictated by the chosen synthetic route for installing the key functional groups. A common strategy involves starting with a di-substituted benzene (B151609) ring that already contains precursors to the nitrile and amino groups, with a leaving group at the position designated for cyclopropylation.
Installation of the Cyclopropyl Moiety
The introduction of the cyclopropyl ring onto the benzonitrile core is a pivotal step in the synthesis. This can be achieved through several robust methodologies, primarily transition metal-catalyzed cross-coupling reactions or direct cyclopropanation of an unsaturated precursor.
Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds in modern organic synthesis. mdpi.commdpi.com The Suzuki-Miyaura coupling is a particularly powerful and versatile method for installing a cyclopropyl group onto an aromatic ring. nih.govyonedalabs.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron reagent. libretexts.orgyoutube.com
In the context of synthesizing 5-amino-2-cyclopropylbenzonitrile, a common approach is to couple a halogenated benzonitrile derivative (e.g., 2-bromo-5-nitrobenzonitrile) with a cyclopropylboron species. nih.gov Potassium cyclopropyltrifluoroborate (B8364958) is often used as the coupling partner due to its stability and high reactivity. nih.gov The reaction is performed in the presence of a palladium catalyst, a suitable ligand, and a base. yonedalabs.com The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules. mdpi.comnih.gov
Table 1: Typical Components for Suzuki-Miyaura Cross-Coupling of Cyclopropyl Groups
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Aryl Electrophile | 2-Bromo-5-nitrobenzonitrile, 2-Chloro-5-nitrobenzonitrile | The aromatic core onto which the cyclopropyl group is installed. nih.gov |
| Organoboron Reagent | Potassium cyclopropyltrifluoroborate, Cyclopropylboronic acid | Source of the cyclopropyl nucleophile. nih.govyoutube.com |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). yonedalabs.com |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | Stabilizes the palladium center and modulates its reactivity. libretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. yonedalabs.com |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction. yonedalabs.com |
An alternative to cross-coupling is the direct formation of the cyclopropane (B1198618) ring on an unsaturated benzonitrile precursor, such as 2-vinyl-5-aminobenzonitrile. This approach builds the three-membered ring from an alkene functionality. Various methods exist for cyclopropanation, including those mediated by transition metals or utilizing carbenoid reagents.
Table 2: Comparison of Selected Cyclopropanation Approaches
| Method | Reagents | Precursor Type | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | Alkene | Forms a cyclopropane using a carbenoid. |
| Transition Metal-Catalyzed | Diazo compounds / Metal catalyst (e.g., Rh, Cu, Ru) | Alkene | Allows for asymmetric synthesis with chiral catalysts. figshare.com |
| Kulinkovich-Szymoniak Reaction | Grignard reagents / Ti(O-i-Pr)₄ | Nitrile | Generates a titanacyclopropane intermediate to form cyclopropylamines. researchgate.net |
| Electro-chemical Methods | Thianthrene / Electrolysis | Alkene + Methylene (B1212753) pronucleophile | Proceeds with high diastereoselectivity via an alkenyl thianthrenium intermediate. nih.gov |
Introduction and Functionalization of the Amino Group
The final key functionalization is the introduction of the amino group at the 5-position of the benzonitrile ring. This is most commonly achieved by the reduction of a precursor functional group, typically a nitro group, that is carried through the preceding synthetic steps.
While direct reductive amination involves the reaction of a carbonyl compound with an amine followed by reduction organic-chemistry.org, in the context of aromatic amine synthesis, the term often encompasses the reduction of a nitro group. The reduction of a nitroarene is a reliable and widely used transformation.
For the synthesis of this compound, the precursor 2-cyclopropyl-5-nitrobenzonitrile is an ideal substrate for this reduction. A variety of reducing agents can be employed to effect this transformation cleanly and in high yield. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), is a common and efficient method. chemicalbook.com Other chemical reductants like tin(II) chloride (SnCl₂), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or iron powder in acidic media are also effective. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. organic-chemistry.org
Table 3: Common Methods for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Advantages |
|---|---|---|
| H₂ / Pd/C | H₂ gas (1 atm or higher), Methanol (B129727) or Ethanol (B145695) solvent | Clean reaction with water as the only byproduct; high yields. chemicalbook.com |
| SnCl₂ / HCl | Concentrated HCl, Ethanol solvent | A classic and reliable method for nitro group reduction. |
| Fe / AcOH or NH₄Cl | Acetic acid or aqueous ammonium (B1175870) chloride | Inexpensive and effective for many substrates. |
| NaBH₄ / NiCl₂ or CoCl₂ | Methanol solvent | Milder conditions compared to some other metal hydrides. organic-chemistry.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Often used for its selectivity in the presence of other reducible groups. |
Nucleophilic Aromatic Substitution with Amine Sources
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of carbon-nitrogen bonds in aromatic systems. This methodology can be employed for the synthesis of aniline (B41778) derivatives, where a nucleophilic amine source displaces a leaving group on an aromatic ring. For the SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. tib.eu The EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
In the context of synthesizing precursors to this compound, an SNAr approach could involve reacting a substrate such as 1-fluoro-2-cyclopropyl-4-nitrobenzene with an amine source like ammonia (B1221849) or a protected amine equivalent. The nitro group acts as a powerful activating group, facilitating the displacement of the fluoride (B91410) leaving group. Fluorine is often the preferred leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. tib.eu
Recent advancements have also described directed SNAr reactions where functional groups, such as an ortho-carboxamide, can direct amination without the need for strong EWGs. rsc.org While highly effective for specific substrates, the most prevalent method for introducing the amino group in the synthesis of this compound remains the reduction of a nitro group precursor due to high yields and chemo-selectivity.
| Requirement | Description | Example |
|---|---|---|
| Activating Group | A strong electron-withdrawing group (EWG) ortho or para to the leaving group is necessary to stabilize the intermediate. | Nitro (-NO₂), Cyano (-CN), Carbonyl (-C=O) |
| Leaving Group | An electronegative atom or group that can depart with the electron pair. Fluorine is often the most effective. | -F, -Cl, -Br, -NO₂ |
| Nucleophile | An amine source that attacks the aromatic ring. | Ammonia (NH₃), Alkylamines (R-NH₂), Sodium Amide (NaNH₂) chemistrysteps.com |
Formation and Modification of the Nitrile Functionality
The benzonitrile moiety is a critical component of the target molecule. Its synthesis can be achieved through several reliable methods, most notably through the cyanation of aryl halides or the dehydration of primary amides.
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon bonds, including the introduction of a nitrile group onto an aromatic ring. This transformation, often referred to as cyanation, typically involves the reaction of an aryl halide (bromide, chloride) or triflate with a cyanide source. nih.gov A common precursor in a synthetic route to this compound would be a halogenated 2-cyclopropyl-5-nitrobenzene intermediate.
Historically, cyanide sources like copper(I) cyanide (in the Rosenmund-von Braun reaction) or toxic reagents like NaCN and KCN were used. nih.gov Modern methods prioritize safety and reproducibility by employing less toxic and more manageable cyanide sources. Zinc cyanide (Zn(CN)₂) is widely used due to its lower toxicity and good performance. More recently, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as an exceptionally safe, stable, and inexpensive cyanide source for palladium-catalyzed cyanations. nih.govgoogle.com
The catalytic system typically consists of a palladium precatalyst and a phosphine ligand. The choice of ligand is crucial for reaction efficiency and substrate scope. These reactions exhibit broad functional group tolerance, allowing for the cyanation of substrates bearing sensitive groups like nitro substituents. nih.gov
| Cyanide Source | Typical Catalyst/Ligand | Key Advantages | Ref. |
|---|---|---|---|
| Zn(CN)₂ | Pd(dba)₂ / dppf | Widely used, good functional group tolerance. | nih.gov |
| K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalysts or Pd(OAc)₂ | Non-toxic, air-stable, inexpensive, practical for large scale. | nih.govgoogle.com |
| CuSCN | Pd(dppe)Cl₂ | Inexpensive and non-toxic cyanide source. | tcichemicals.com |
An alternative strategy for forming the nitrile group is through the dehydration of a primary amide (-CONH₂). This transformation is a classic and reliable method in organic synthesis. It involves treating the corresponding primary benzamide (B126) with a strong dehydrating agent to eliminate a molecule of water.
A wide variety of reagents can effect this transformation. Common laboratory-scale reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). Other systems such as oxalyl chloride/DMSO (Swern oxidation conditions), cyanuric chloride, and various phosphine-based reagents have also been developed to provide milder reaction conditions and higher yields. The choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule. This method would be applicable if the synthetic strategy involved constructing a 2-cyclopropyl-5-nitrobenzamide intermediate first.
Multi-Step Synthetic Sequences and Chemo-Selectivity Considerations
The synthesis of this compound from simple precursors necessitates a multi-step approach where the order of reactions and control of selectivity are critical. A plausible and efficient synthetic route involves the sequential introduction of the required functional groups onto a benzene ring, culminating in a selective reduction.
A representative synthetic sequence is as follows:
Nitration: Starting with 1-bromo-2-cyclopropylbenzene, electrophilic aromatic substitution with a mixture of nitric acid and sulfuric acid introduces a nitro group, primarily at the position para to the bromine, yielding 1-bromo-2-cyclopropyl-4-nitrobenzene.
Cyanation: The bromo-intermediate is then subjected to a palladium-catalyzed cyanation reaction, as described in section 2.1.4.1, to replace the bromine atom with a nitrile group, affording 2-cyclopropyl-5-nitrobenzonitrile.
Reduction: The final and most critical step is the chemo-selective reduction of the nitro group to an amine without affecting the nitrile functionality.
Chemo-selectivity in the final reduction step is the central challenge. Both the nitro group and the nitrile group are susceptible to reduction. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities. Therefore, a reagent or catalytic system that selectively reduces the nitro group is required.
Catalytic hydrogenation is a preferred method for this transformation. Using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas (H₂) allows for the reduction of the nitro group at lower temperatures and pressures than those required to reduce the nitrile. Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, is another mild and effective technique. Recently, novel nanocatalysts have been developed that show high efficiency and selectivity for reducing nitroaromatics in the presence of other reducible groups, often in green solvents like water. rsc.orgacs.orgresearchgate.net
Novel Synthetic Route Development and Process Intensification
Modern pharmaceutical process chemistry aims to develop synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. For the synthesis of this compound, this involves exploring novel catalytic systems and implementing process intensification technologies like continuous flow chemistry.
Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous intermediates, and the potential for straightforward scaling. nih.gov For instance, the nitration step could be performed in a flow reactor to manage the exothermic nature of the reaction safely. Similarly, the final catalytic hydrogenation step can be carried out in a packed-bed reactor containing the solid catalyst, allowing for continuous production and easy separation of the product from the catalyst.
The design of synthetic routes for active pharmaceutical ingredients (APIs) and their intermediates is increasingly guided by the 12 Principles of Green Chemistry. mdpi.cominstituteofsustainabilitystudies.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.
Key applications of green chemistry in this synthesis include:
Atom Economy: Utilizing catalytic reactions, such as the palladium-catalyzed cyanation and the final hydrogenation step, maximizes the incorporation of reactant atoms into the final product, minimizing waste. instituteofsustainabilitystudies.com
Use of Safer Chemicals and Solvents: Replacing highly toxic cyanide sources like KCN with K₄[Fe(CN)₆] is a prime example of designing for safer chemistry. nih.gov Furthermore, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-MeTHF, ethanol, or even water where possible, reduces environmental and health risks. mdpi.comispe.org
Catalysis: The reliance on catalytic (palladium, platinum) rather than stoichiometric reagents for key transformations is a core green chemistry principle. Developing reusable, magnetically separable nanocatalysts for the reduction step further enhances the sustainability of the process. rsc.orgresearchgate.net
Energy Efficiency: Designing reactions to run at ambient temperature and pressure, or using technologies like flow chemistry for better heat transfer, can significantly reduce energy consumption. ispe.org
By integrating these principles, the synthesis of this compound can be optimized to be more efficient, safer, and more environmentally benign.
| Synthetic Step | Green Chemistry Improvement | Principle(s) Addressed |
|---|---|---|
| Nitration | Perform in a continuous flow reactor for better thermal control. | Inherently Safer Chemistry, Energy Efficiency |
| Cyanation | Use of non-toxic K₄[Fe(CN)₆] as the cyanide source with a low-loading palladium catalyst. | Less Hazardous Chemical Syntheses, Catalysis, Atom Economy |
| Nitro Reduction | Employ catalytic transfer hydrogenation or a recyclable catalyst in a green solvent like water or ethanol. | Catalysis, Safer Solvents & Auxiliaries, Waste Prevention |
Catalytic Methodologies for Enhanced Efficiency
Modern organic synthesis heavily relies on catalytic methods to construct complex molecules with high efficiency. For the synthesis of this compound and its analogues, two primary catalytic strategies are paramount: the introduction of the amino group onto a pre-functionalized cyclopropylbenzonitrile scaffold via C-N cross-coupling reactions, and the reduction of a nitro group precursor.
Transition-Metal-Catalyzed Amination Reactions
Palladium- and copper-catalyzed amination reactions have revolutionized the formation of carbon-nitrogen bonds in aromatic systems. These methods provide a direct route to introduce an amino group at the 5-position of a 2-cyclopropylbenzonitrile (B1355407) core, typically starting from a halogenated precursor such as 2-cyclopropyl-5-bromobenzonitrile.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. For the synthesis of this compound, an ammonia equivalent is required as the nitrogen source. wikipedia.org
The general transformation can be represented as follows:

Key to the success of the Buchwald-Hartwig amination is the choice of ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of the Buchwald-Hartwig amination can be applied. The reaction conditions would need to be optimized for the specific substrate.
Table 1: Key Components in Buchwald-Hartwig Amination for the Synthesis of this compound (Hypothetical)
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BrettPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate complex |
| Ammonia Equivalent | Benzophenone imine, LiN(SiMe₃)₂ | Provides the amino group |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Copper-Catalyzed Ullmann Condensation:
The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative to palladium-catalyzed methods for C-N bond formation. nih.govorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions, modern modifications utilizing ligands and different copper sources have enabled these reactions to proceed under milder conditions. The coupling of an aryl halide with an amine source in the presence of a copper catalyst and a base can yield the desired arylamine.
Similar to the Buchwald-Hartwig reaction, the application of the Ullmann condensation to synthesize this compound would involve the reaction of a 2-cyclopropyl-5-halobenzonitrile with an ammonia surrogate.
Catalytic Reduction of Nitroarenes
An alternative and often highly efficient route to this compound involves the catalytic reduction of a nitro precursor, 2-cyclopropyl-5-nitrobenzonitrile. This method is attractive due to the ready availability of nitroaromatic compounds through nitration reactions. A variety of catalytic systems are effective for the reduction of nitro groups to amines, offering high yields and selectivity.
Commonly used catalysts for this transformation include:
Palladium on Carbon (Pd/C): This is one of the most widely used heterogeneous catalysts for the reduction of nitro groups using hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate or hydrazine.
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is a highly effective catalyst for nitro group reductions.
Raney Nickel (Raney Ni): This catalyst is also frequently employed for the hydrogenation of nitroarenes. researchgate.net
The general reaction is as follows:

The choice of catalyst, solvent, and hydrogen source can be tailored to optimize the reaction for specific substrates, ensuring high conversion and minimizing side reactions.
Table 2: Comparison of Catalytic Methodologies for the Synthesis of this compound
| Methodology | Starting Material | Key Catalyst | Advantages | Potential Challenges |
| Buchwald-Hartwig Amination | 2-cyclopropyl-5-halobenzonitrile | Palladium/Phosphine Ligand | Broad substrate scope, good functional group tolerance. wikipedia.orgacsgcipr.org | Cost of palladium and ligands, potential for catalyst deactivation. |
| Ullmann Condensation | 2-cyclopropyl-5-halobenzonitrile | Copper Salt/Ligand | Lower cost of copper catalyst. nih.gov | Often requires higher temperatures, can have narrower substrate scope. |
| Catalytic Reduction | 2-cyclopropyl-5-nitrobenzonitrile | Pd/C, Pt/C, Raney Ni | High yields, clean reactions, readily available starting materials. | Requires handling of hydrogen gas or other reducing agents, potential for catalyst poisoning. |
Chemical Reactivity and Derivatization Studies of 5 Amino 2 Cyclopropylbenzonitrile
Transformations Involving the Aromatic Amino Group
The primary amino group is a key site for a variety of chemical transformations, including electrophilic substitution on the activated ring and direct reactions on the nitrogen atom.
Electrophilic Aromatic Substitution Reactions on the Activated Ring
The amino group strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. libretexts.org In 5-Amino-2-cyclopropylbenzonitrile, the position para to the amino group is occupied by the cyclopropyl (B3062369) group. The two ortho positions are C4 and C6. The cyclopropyl group is also an ortho, para-director, reinforcing the activation at position 4. The nitrile group is a meta-director, which would also direct towards position 4. Therefore, electrophilic substitution is strongly favored at the C4 position.
Common electrophilic aromatic substitution reactions include nitration and halogenation. mnstate.edu For instance, nitration would introduce a nitro group, a reaction that typically precedes reduction to introduce a second amino group. mnstate.edu
Table 1: Predicted Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent | Predicted Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Amino-2-cyclopropyl-4-nitrobenzonitrile |
| Bromination | Br₂/FeBr₃ | 4-Bromo-5-amino-2-cyclopropylbenzonitrile |
Acylation, Alkylation, and Sulfonylation of the Amino Group
The nucleophilic nature of the primary amino group allows for straightforward acylation, alkylation, and sulfonylation reactions.
Acylation: The reaction with acylating agents like acid chlorides or anhydrides yields N-acylated derivatives. For example, acetylation with acetyl chloride would form N-(3-cyano-4-cyclopropylphenyl)acetamide. Such reactions are well-documented for amino-functionalized rings. rsc.org
Alkylation: N-alkylation can be achieved using alkyl halides. mdpi.commdpi.com For instance, reaction with an α-iodo ketone proceeds via N-alkylation of the endocyclic nitrogen atom. mdpi.com This functionalization is a key step in the synthesis of more complex molecules.
Sulfonylation: The amino group can be converted to a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction is useful for introducing sulfonyl moieties which can have significant biological activity. Studies on related ortho-aminophenols have demonstrated regioselective C-H bond sulfonylation, indicating the versatility of sulfonyl chemistry with such scaffolds. rsc.org
Table 2: Representative Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-Aryl Amide |
| Alkylation | Benzyl (B1604629) bromide | Secondary Arylamine |
Diazotization and Subsequent Conversion to Diverse Functionalities
The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides (Cl, Br), cyano, or hydroxyl groups. This provides a powerful method for further functionalization of the aromatic ring, which would be otherwise difficult to achieve.
Condensation Reactions for Schiff Base and Imine Formation
Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. iosrjournals.orgshd-pub.org.rs This reaction typically occurs under acid or base catalysis. iosrjournals.org The formation of the azomethine (–C=N–) group is a reversible process that often involves the removal of water to drive the reaction to completion. mdpi.commediresonline.org Schiff bases are valuable intermediates and ligands in coordination chemistry. shd-pub.org.rsmdpi.com this compound can react with various aromatic or aliphatic aldehydes to generate a library of Schiff base derivatives. mdpi.commediresonline.org
Table 3: Schiff Base Formation
| Reactant A | Reactant B (Example) | Product Type |
|---|---|---|
| This compound | Benzaldehyde | N-(3-cyano-4-cyclopropylphenyl)methanimine |
Reactions at the Benzonitrile (B105546) Functionality
The nitrile group is a versatile functional group that can undergo various transformations, most notably nucleophilic additions to the electrophilic nitrile carbon.
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Key transformations include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-amino-2-cyclopropylbenzoic acid) or a primary amide (5-amino-2-cyclopropylbenzamide) as an intermediate.
Reduction: The nitrile can be reduced to a primary amine ( (5-amino-2-cyclopropylphenyl)methanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(5-amino-2-cyclopropylphenyl)ethan-1-one.
Cycloaddition Reactions (e.g., [3+2] cycloadditions to form heterocycles)
The nitrile group of this compound is a viable participant in dipolar cycloaddition reactions, particularly with azide (B81097) reagents. This transformation, a type of [3+2] cycloaddition, serves as a powerful method for the synthesis of nitrogen-rich five-membered heterocycles, such as tetrazoles and triazoles. mdpi.com These products are of significant interest due to their prevalence in medicinal chemistry and materials science.
A common approach involves the reaction of the nitrile with an azide, such as sodium azide (NaN₃) or various organic azides (RN₃), often promoted by a base. The reaction between an aryl nitrile and an azide can lead to the formation of a 5-substituted-1H-tetrazole ring fused to the aromatic core or a 5-amino-1,2,3-triazole derivative, depending on the specific reactants and conditions. mdpi.comresearchgate.net For instance, the base-catalyzed reaction of a nitrile with an azide in a solvent like DMSO is a well-established method for preparing 5-aminotriazoles. mdpi.com Specifically, treating this compound with an azide under basic conditions would likely proceed via nucleophilic attack of the azide on the electrophilic nitrile carbon, followed by intramolecular cyclization to yield the corresponding heterocyclic product. The presence of the amino group on the benzonitrile scaffold provides a handle for further derivatization, allowing for the tuning of the final product's properties. mdpi.com
Some protocols for similar transformations have been developed that are metal-free and proceed under mild conditions, making them attractive for green chemistry applications. organic-chemistry.org The choice of the azide component (e.g., sodium azide vs. an aryl or alkyl azide) and the reaction conditions (e.g., catalyst, solvent, temperature) can influence the regioselectivity and outcome of the cycloaddition. nih.gov
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group, while often considered a stable moiety, possesses inherent ring strain (approximately 27 kcal/mol) and π-character, which can be exploited in various chemical transformations. Its reactivity is highly dependent on the substitution pattern and the reaction conditions employed.
Ring-Opening Reactions and Rearrangements
The cyclopropane (B1198618) ring of an aryl cyclopropane, such as in this compound, can undergo ring-opening reactions to yield 1,3-difunctionalized propane (B168953) chains. These reactions are typically initiated by activating the molecule, which leverages the release of ring strain as a thermodynamic driving force.
Several modern synthetic strategies have been developed for the ring-opening of aryl cyclopropanes:
Photoredox Catalysis : Visible-light photoredox catalysis can initiate a single-electron transfer (SET) from the electron-rich aryl ring to an excited photocatalyst. nsf.gov This generates a radical cation intermediate, which weakens the adjacent C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack. This strategy has been used for 1,3-difunctionalizations such as oxo-amination and hydroheterofunctionalization. nsf.govbohrium.com The presence of the electron-donating amino group on this compound would likely facilitate this initial oxidative activation step.
Lewis Acid-Mediated Opening : Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can coordinate to the cyclopropane ring or the aromatic system, promoting C-C bond cleavage. nih.govrsc.org This generates a carbocationic intermediate (typically a benzyl or homobenzyl cation) that can be trapped by a variety of nucleophiles. This approach has been used for 1,3-arylboration, where the cyclopropane reacts with BCl₃ in the presence of an arene nucleophile. nih.govrsc.org
Oxidative C-C Activation : Reagents like hypervalent iodine can be used in catalytic systems to achieve oxidative 1,3-difunctionalization of unactivated cyclopropanes. nih.gov This method allows for the introduction of two new functional groups, such as in 1,3-difluorination or 1,3-fluoroacetoxylation, across the former cyclopropane ring. nih.gov
These ring-opening strategies convert the compact cyclopropyl group into a flexible three-carbon chain bearing two new functional groups, significantly increasing molecular complexity.
Functionalization Strategies for the Cyclopropyl Ring
Direct functionalization of the cyclopropyl ring in aryl cyclopropanes without ring-opening is synthetically challenging due to the high C-H bond strength and the propensity for ring-opening upon activation. Most transformations involving the cyclopropyl moiety in such systems lead to its cleavage.
The primary strategies for incorporating new functionality via the cyclopropyl group are the ring-opening reactions discussed previously (Section 3.3.1), which result in 1,3-difunctionalized products. bohrium.comnih.govnih.gov For instance, a photoredox-catalyzed oxo-amination results in a β-amino ketone structure, effectively functionalizing the terminal carbons of the original cyclopropane unit. nsf.gov Similarly, BCl₃-mediated arylboration installs a boron moiety and an aryl group at the 1- and 3-positions of the resulting propane chain. rsc.org
Therefore, in the context of this compound, "functionalization" of the cyclopropyl ring is most practically achieved through controlled ring-opening cascades that install two new functional groups, rather than by direct substitution on the intact three-membered ring.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. frontiersin.orgpreprints.org this compound is an excellent candidate for MCRs, as it possesses two reactive handles: a nucleophilic primary amine and an electrophilic nitrile.
The primary amino group can serve as the amine component in several classic MCRs:
Ugi Reaction : This four-component reaction involves an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. illinois.edu Using this compound as the amine component would lead to the formation of complex α-acylamino-carboxamide structures, which are valuable peptidomimetics. mdpi.com
Biginelli Reaction : In this three-component reaction, an aryl amine (or urea), an aldehyde, and a β-dicarbonyl compound (like ethyl acetoacetate) react, typically under acidic catalysis, to form dihydropyrimidinones or related heterocycles. tcichemicals.com
Mannich Reaction : The amino group can react with a non-enolizable aldehyde (like formaldehyde) and a carbon acid (a compound with an acidic C-H bond) to form a β-amino carbonyl compound, known as a Mannich base. organic-chemistry.org
Strecker Reaction : This reaction synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. While the starting material already contains a nitrile, the amino group could participate with a different aldehyde and cyanide to form a more complex structure. tcichemicals.com
The nitrile group, while generally less reactive in MCRs than the amine, can participate in isocyanide-based MCRs or act as a precursor. For example, it could be involved in cycloaddition-based MCRs or be transformed post-MCR. The combination of these functional groups in one molecule allows for its strategic incorporation into diverse molecular scaffolds, making it a valuable building block for combinatorial chemistry and drug discovery libraries.
Spectroscopic and Structural Elucidation of 5 Amino 2 Cyclopropylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Amino-2-cyclopropylbenzonitrile, a detailed analysis of its ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the cyclopropyl (B3062369) protons. The electron-donating amino group and the electron-withdrawing nitrile group, along with the cyclopropyl substituent, will influence the chemical shifts of the aromatic protons.
The aromatic region will likely show three signals corresponding to the protons at positions 3, 4, and 6 of the benzene (B151609) ring. The proton at position 6 is anticipated to be a doublet, coupled to the proton at position 4. The proton at position 4 will likely appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 3 is expected to be a doublet, coupled to the proton at position 4. The amino group protons would typically appear as a broad singlet. The cyclopropyl group will show a complex multiplet for the methine proton and two separate multiplets for the diastereotopic methylene (B1212753) protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-3 | 6.8 - 7.0 | d | ~2.5 |
| Aromatic H-4 | 6.6 - 6.8 | dd | ~8.5, 2.5 |
| Aromatic H-6 | 7.2 - 7.4 | d | ~8.5 |
| Amino (-NH₂) | 3.5 - 4.5 | br s | - |
| Cyclopropyl-CH | 1.8 - 2.2 | m | - |
| Cyclopropyl-CH₂ | 0.6 - 1.2 | m | - |
Carbon-13 (¹³C) NMR Chemical Shift Correlations
The ¹³C NMR spectrum will provide information on all the carbon atoms in this compound. The nitrile carbon is expected to appear in the 115-125 ppm range. The aromatic carbons will show a range of chemical shifts influenced by the substituents. The carbon attached to the amino group (C-5) and the carbon attached to the cyclopropyl group (C-2) will be significantly affected. The carbons of the cyclopropyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CN) | 110 - 115 |
| C2 (C-cyclopropyl) | 145 - 150 |
| C3 | 115 - 120 |
| C4 | 118 - 122 |
| C5 (C-NH₂) | 148 - 152 |
| C6 | 130 - 135 |
| C≡N | 118 - 122 |
| Cyclopropyl-CH | 15 - 20 |
| Cyclopropyl-CH₂ | 5 - 10 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments from 1D NMR, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the aromatic protons H-3 and H-4, and between H-4 and H-6. It would also show the couplings within the cyclopropyl ring system. scribd.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms. nanalysis.com It would definitively link each aromatic proton signal to its corresponding carbon signal (H-3 to C-3, H-4 to C-4, and H-6 to C-6) and the cyclopropyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. scribd.comyoutube.com This would be crucial for assigning the quaternary carbons. For example, the aromatic proton H-6 would show a correlation to the nitrile carbon (C≡N) and the carbon bearing the cyclopropyl group (C-2). The cyclopropyl methine proton would show correlations to the aromatic carbons C-2 and C-3.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The primary amine will show two distinct N-H stretching bands. openstax.orgvocal.medialibretexts.org The nitrile group will exhibit a sharp, strong absorption. jove.comlibretexts.org The aromatic ring and the cyclopropyl group will also have characteristic absorptions.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Cyclopropyl Group | C-H Stretch | ~3080, ~2990 | Medium |
| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₁₀N₂. The expected molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 158.08 | Molecular Ion |
| [M-1]⁺ | 157.07 | Loss of a hydrogen radical |
| [M-27]⁺ | 131.07 | Loss of HCN from the nitrile group |
| [M-28]⁺ | 130.06 | Loss of ethene from the cyclopropyl ring |
| [M-41]⁺ | 117.06 | Loss of the cyclopropyl radical |
The fragmentation of aromatic nitriles often involves the loss of HCN. nih.gov The presence of the amino group can lead to characteristic fragmentation patterns as well. miamioh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands arising from π→π* electronic transitions within the benzene ring. The presence of the amino and nitrile groups, which are auxochromes and chromophores respectively, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The amino group, being a strong electron-donating group, will significantly influence the electronic transitions.
Two main absorption bands are expected, similar to other substituted anilines. The more intense band at a shorter wavelength can be attributed to the primary π→π* transition of the benzene ring, while a longer wavelength, less intense band is due to a secondary π→π* transition, which has more charge-transfer character from the amino group to the nitrile group through the aromatic ring.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π→π* (Primary) | ~240 - 260 | High |
| π→π* (Secondary/Charge Transfer) | ~290 - 320 | Moderate |
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, the following discussion outlines the principles of the technique and the specific structural insights that would be gained from such an analysis, serving as a prospective view into the compound's solid-state architecture.
Single-crystal X-ray crystallography is an analytical technique that provides precise and unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comrigaku.comnorthwestern.edu By irradiating a single crystal of the compound with X-rays, a unique diffraction pattern is generated. carleton.edufiveable.me The analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, from which the exact positions of atoms can be determined. nih.govwikipedia.orgiastate.edu This method is considered the gold standard for molecular structure elucidation. northwestern.edu
A crystallographic analysis of this compound would yield a wealth of structural information. Primarily, it would confirm the molecular connectivity and provide highly accurate measurements of bond lengths and bond angles within the molecule. creative-biostructure.compulstec.net This includes the precise dimensions of the benzene ring, the cyclopropyl group, and the nitrile moiety, as well as the geometry of the amino group.
Furthermore, the study would reveal the molecule's conformation in the solid state. Key details such as the rotational orientation (torsion angles) of the cyclopropyl and amino groups with respect to the phenyl ring would be defined. It would clarify the degree of planarity of the benzonitrile (B105546) core and how the substituents deviate from this plane.
Crucially, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. rigaku.com The arrangement of molecules in the crystal lattice is dictated by non-covalent forces such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. The amino group in this compound is a hydrogen bond donor, while the nitrogen atom of the nitrile group and the π-system of the benzene ring can act as acceptors. A crystal structure would map out this hydrogen-bonding network precisely, providing a complete picture of the supramolecular assembly in the solid state. northwestern.edu
While experimental data is not available, a hypothetical table of crystallographic parameters for this compound is presented below for illustrative purposes. This table represents the type of data that would be generated from a successful single-crystal X-ray diffraction experiment.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for this compound.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C₁₀H₁₀N₂ | The molecular formula of the compound. |
| Formula Weight | 158.20 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |
| Space Group | P2₁/c | The symmetry operations that describe the arrangement of molecules in the unit cell. |
| a (Å) | 8.53 | Unit cell dimension along the a-axis. |
| b (Å) | 12.15 | Unit cell dimension along the b-axis. |
| c (Å) | 9.21 | Unit cell dimension along the c-axis. |
| β (°) | 105.4 | The angle of the unit cell's b-axis with respect to the a-c plane. |
| Volume (ų) | 920.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.142 | The calculated density of the crystal. |
| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational Chemistry and Molecular Modeling of 5 Amino 2 Cyclopropylbenzonitrile
Quantum Chemical Investigations
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMO) Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. A theoretical investigation into 5-Amino-2-cyclopropylbenzonitrile would involve calculating the distribution of electrons and identifying the key molecular orbitals involved in chemical reactions.
Electronic Structure and Charge Distribution: Quantum chemical calculations would reveal the electron density distribution across the molecule. It is anticipated that the nitrogen atom of the amino group would possess a partial negative charge due to its lone pair of electrons, while the nitrile group would create a region of lower electron density, making the nitrile carbon electrophilic. The aromatic ring acts as a scaffold, mediating the electronic effects between these groups. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to quantify the partial atomic charges, providing a more detailed picture of the electrostatic potential.
Frontier Molecular Orbitals (FMO) Analysis: FMO theory is a powerful tool for predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgossila.comwikipedia.org The HOMO, being the orbital from which a molecule is most likely to donate electrons, is associated with nucleophilicity. libretexts.org Conversely, the LUMO, the orbital that is most likely to accept electrons, relates to electrophilicity. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, reflecting their electron-donating nature. The LUMO would likely be concentrated around the benzonitrile (B105546) moiety, particularly the C≡N triple bond, due to its electron-withdrawing character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. wikipedia.org
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -5.85 | Amino Group, Phenyl Ring | Nucleophilic / Electron Donor |
| LUMO | -1.20 | Benzonitrile Moiety | Electrophilic / Electron Acceptor |
| HOMO-LUMO Gap | 4.65 | - | High Kinetic Stability |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. drugdesign.orgresearchgate.net For this compound, the primary sources of conformational flexibility are the rotation of the amino group and the cyclopropyl (B3062369) group relative to the plane of the phenyl ring.
A potential energy surface (PES) can be mapped by systematically rotating these groups and calculating the molecule's energy at each orientation. drugdesign.orgbris.ac.ukfiveable.melibretexts.org This process identifies the lowest energy (most stable) conformations and the energy barriers between them. fiveable.me The PES is a multidimensional landscape where stable structures correspond to valleys (minima) and transition states between them correspond to saddle points. bris.ac.ukfiveable.meresearchgate.net It is expected that the most stable conformer would feature a geometry that minimizes steric hindrance between the cyclopropyl ring and the adjacent nitrile group, while optimizing electronic conjugation.
Hypothetical Conformational Energy Profile
| Dihedral Angle (Cyclopropyl-C2-C1-C6) | Relative Energy (kcal/mol) | Conformation Type |
| 0° | 5.2 | Eclipsed (High Energy) |
| 45° | 1.5 | Skewed |
| 90° | 0.0 | Bisected (Global Minimum) |
| 135° | 1.8 | Skewed |
| 180° | 4.8 | Eclipsed (High Energy) |
Reaction Mechanism Elucidation (e.g., transition state analysis for derivatization)
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. fiveable.me By applying transition state theory, the mechanism of reactions involving this compound, such as derivatization of the amino group (e.g., acylation or alkylation), can be elucidated. solubilityofthings.comvedantu.comwikipedia.org
This analysis involves identifying the reactants, products, and any intermediates, and most importantly, locating the transition state (TS)—the highest energy point along the reaction coordinate. fiveable.meutexas.edu The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. fiveable.me Calculations would provide the 3D structure of the transition state, revealing the partial bonds being formed and broken. For example, in an acylation reaction, the transition state would likely involve the nitrogen atom of the amino group attacking the carbonyl carbon of an acylating agent.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms to model their movements. pku.edu.cnnih.govrsc.org
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of molecules. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net
Predicted IR spectra are based on the calculated vibrational frequencies of the molecule's bonds. This would allow for the assignment of key peaks, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the characteristic vibrations of the aromatic and cyclopropyl rings.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. acs.orgnih.govacs.org These theoretical predictions are invaluable for confirming experimental assignments and for understanding how the electronic environment of each nucleus influences its chemical shift.
Ligand-Based and Structure-Based Computational Studies for Intermolecular Interactions
Should this compound be investigated for its potential to interact with biological targets like proteins, both ligand-based and structure-based design strategies would be employed.
Ligand-Based Studies: In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to it. fiveable.menih.govwikipedia.orggardp.org If a set of active molecules with similar scaffolds to this compound were known, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.
Structure-Based Studies: If the 3D structure of a target protein is available, structure-based drug design (SBDD) becomes a powerful tool. parssilico.comjscimedcentral.comijpsjournal.comslideshare.net Molecular docking, a key SBDD method, would be used to predict the preferred binding orientation and affinity of this compound within the protein's active site. jscimedcentral.comnih.govnih.gov These simulations would identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-protein complex. This provides a rational basis for optimizing the molecule's structure to improve its binding affinity and selectivity. parssilico.com
Advanced Applications in Chemical Research and Development
Precursor in Organic Synthesis and Fine Chemical Production
5-Amino-2-cyclopropylbenzonitrile is a sought-after intermediate in the synthesis of fine chemicals, particularly for the construction of complex molecular architectures. Its distinct functional groups allow for sequential and regioselective reactions, enabling the efficient assembly of elaborate target molecules.
The amino and nitrile groups on the benzonitrile (B105546) core are ideal functionalities for constructing fused heterocyclic rings. Aminopyrazole systems, which share functional similarities, are widely recognized as versatile synthons for a variety of fused heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.org These reactions typically involve the condensation of the aminopyrazole with 1,3-dielectrophiles. beilstein-journals.org Similarly, the amino group of this compound can act as a binucleophile, reacting with suitable partners to form new ring systems. This reactivity is fundamental to its role in creating diverse molecular libraries for drug discovery. The presence of the aminonitrile functionality is a key feature for building complex heterocyclic structures, which are prevalent in many biologically active compounds. beilstein-journals.org
The most significant application of this compound is as a key intermediate in the synthesis of potent and selective modulators of enzymes and ion channels. Its structural motifs are incorporated into advanced drug candidates targeting various diseases.
Kv3 Modulators: The Kv3 family of voltage-gated potassium channels are crucial for enabling high-frequency firing of neurons, and their modulation is a therapeutic strategy for neurological disorders like schizophrenia, epilepsy, and hearing disorders. bldpharm.comaablocks.com Patent literature discloses hydantoin (B18101) derivatives that act as Kv3 channel inhibitors, and the synthesis of related structures involves intermediates built upon the aminocyclopropylbenzonitrile scaffold. bldpharm.comaablocks.com These compounds are designed to modulate Kv3.1 and/or Kv3.2 channels, highlighting the importance of this chemical moiety in neuroscience drug discovery. aablocks.com
JAK3 Inhibitors: Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines and is a validated target for autoimmune diseases such as rheumatoid arthritis. diva-portal.org The development of selective JAK3 inhibitors is a major goal to avoid side effects associated with broader JAK inhibition. diva-portal.org Research has led to the design of highly selective JAK3 inhibitors, and the this compound core is a component of scaffolds used to develop these next-generation therapeutic agents. bldpharm.com
| Pharmacological Target | Compound Class | Therapeutic Area | Role of this compound |
|---|---|---|---|
| Kv3 Channels | Hydantoin Derivatives | Neurological and Hearing Disorders | Core structural precursor for inhibitor synthesis. bldpharm.comaablocks.com |
| Janus Kinase 3 (JAK3) | Pyrrolopyrimidine Derivatives | Autoimmune Diseases | Key building block for selective inhibitor scaffolds. bldpharm.com |
While many nitrogen-containing heterocyclic compounds derived from precursors like 5-aminopyrazoles have applications in the agrochemical industry, there is limited specific information in the searched literature directly linking this compound to the development of insecticidal agents. beilstein-journals.org However, related structures have been investigated as potent GABA inhibitors with selectivity for insect receptors over mammalian ones, suggesting that scaffolds containing the aminopyrazole-like moiety hold potential in this field. beilstein-journals.org
Role in Material Science and Polymer Chemistry
Based on the available search results, there is currently no significant body of research detailing the application of this compound or its direct derivatives in the fields of material science or polymer chemistry. While some chemical suppliers classify it under material science building blocks, specific use-cases in the synthesis of polymers, organic electronics, or other advanced materials are not documented in the reviewed literature. bldpharm.comsigmaaldrich.com
Development of Novel Catalytic Systems Utilizing this compound Derivatives
The current body of scientific literature does not indicate a role for this compound derivatives in the development of novel catalytic systems. Research has focused on the synthesis of this compound using various catalysts, rather than the use of this compound as a ligand or component in a new catalyst.
Future Prospects and Emerging Research Areas
The primary trajectory for this compound continues to be in the realm of medicinal chemistry. Its established role as a precursor for highly selective JAK3 inhibitors and Kv3 channel modulators paves the way for further exploration and optimization of these compound classes.
Emerging research will likely focus on:
Expansion of Kinase Inhibitor Libraries: Leveraging the scaffold to design inhibitors for other kinases implicated in cancer and inflammatory diseases.
Development of Novel CNS Agents: Further exploration of derivatives as modulators for other ion channels and receptors in the central nervous system.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino, cyclopropyl (B3062369), and nitrile groups to refine potency, selectivity, and pharmacokinetic properties of drug candidates.
Given its proven utility as a versatile building block, this compound is expected to remain a relevant and valuable compound in the pipeline of drug discovery and development for the foreseeable future.
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-cyclopropylbenzonitrile, and how can purity be validated?
Methodological Answer: Synthesis typically involves nitrile introduction via cyanation reactions or substitution of halogenated precursors. For example:
- Cyclopropane ring formation : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropane boronic acids .
- Amino group introduction : Reduce nitro precursors (e.g., 5-nitro-2-cyclopropylbenzonitrile) using hydrogenation with palladium catalysts .
Purity Validation : - Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm, cyclopropyl CH at δ 0.8–1.2 ppm) and FT-IR (C≡N stretch ~2220 cm) .
Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation .
- Emergency Procedures :
- Skin contact : Wash immediately with soap/water for 15 minutes.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Waste Disposal : Neutralize with alkaline hypochlorite solution before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s electronic properties compared to methyl or phenyl groups?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps and frontier molecular orbitals (HOMO/LUMO). Cyclopropyl’s sp hybridization induces ring strain, increasing electrophilicity at the benzonitrile core .
- Experimental Validation : Use Hammett substituent constants (σ for cyclopropyl ~0.10 vs. σ for methyl ~-0.17) to predict reactivity in nucleophilic aromatic substitution .
Q. How can contradictory data on biological activity between this compound and its analogs be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 5-Amino-2-methylbenzonitrile , 5-Amino-2-phenylbenzonitrile ).
- Bioassay Design : Test against standardized enzyme targets (e.g., kinase inhibition assays) under controlled pH and temperature .
- Data Normalization : Use IC values corrected for solubility (via HPLC solubility profiling in PBS/DMSO) .
Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?
Methodological Answer:
- pH Adjustment : Stabilize in phosphate buffer (pH 7.4) with 0.1% BSA to prevent hydrolysis of the nitrile group .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 mass ratio) to enhance reconstitution stability .
Q. How can computational modeling predict metabolite pathways of this compound?
Methodological Answer:
- In Silico Tools : Use GLORY (https://nerdd.zbh.uni-hamburg.de/glory/ ) to simulate Phase I/II metabolism. Predict primary pathways:
- Oxidation : CYP450-mediated hydroxylation at the cyclopropyl ring .
- Conjugation : Glucuronidation of the amino group .
- Validation : Compare with LC-MS/MS data from hepatocyte incubation studies .
Q. What analytical techniques differentiate this compound from its positional isomers?
Methodological Answer:
- Mass Spectrometry : Use HRMS (Q-TOF) to confirm molecular formula (CHN) and distinguish via unique fragmentation patterns (e.g., cyclopropyl ring loss at m/z 117) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (if crystalline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
